molecular formula C23H22NOP B12641094 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one CAS No. 919083-43-5

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one

Cat. No.: B12641094
CAS No.: 919083-43-5
M. Wt: 359.4 g/mol
InChI Key: VYEZKTMIGMPQHI-UHFFFAOYSA-N
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Description

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one is an organic compound that belongs to the class of enamino-ketones. This compound is characterized by the presence of a phosphanyl group attached to an aniline moiety, which is further connected to a pentenone chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative. One common method is the reaction of diphenylphosphine with 2-iodoaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to form stable complexes with metal ions, making it valuable in catalysis and coordination chemistry .

Properties

CAS No.

919083-43-5

Molecular Formula

C23H22NOP

Molecular Weight

359.4 g/mol

IUPAC Name

4-(2-diphenylphosphanylanilino)pent-3-en-2-one

InChI

InChI=1S/C23H22NOP/c1-18(17-19(2)25)24-22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17,24H,1-2H3

InChI Key

VYEZKTMIGMPQHI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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